molecular formula C8H4BrNO2 B12866104 2-Bromobenzo[d]oxazole-4-carbaldehyde

2-Bromobenzo[d]oxazole-4-carbaldehyde

Cat. No.: B12866104
M. Wt: 226.03 g/mol
InChI Key: ODIIDGIXLPJSAS-UHFFFAOYSA-N
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Description

Historical Development of Benzoxazole Chemistry

Benzoxazoles emerged as a critical heterocyclic system in the late 19th century, with early syntheses focusing on cyclization reactions of ortho-aminophenols. The discovery of naturally occurring benzoxazoles, such as the antimicrobial calcimycin, spurred interest in their synthetic analogs. By the mid-20th century, derivatives like 2-aminobenzoxazole became pivotal in medicinal chemistry due to their metabolic stability and bioisosteric properties. The introduction of halogenated variants, including brominated compounds, marked a turning point in optimizing electronic and steric profiles for targeted applications. For example, 5-chlorobenzoxazole derivatives demonstrated enhanced anti-inflammatory activity, prompting systematic studies on halogen positional effects. Contemporary research emphasizes functionalized benzoxazoles like this compound for their dual reactivity (aldehyde and bromine substituents), enabling diverse derivatization pathways.

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound follows fused-ring numbering conventions (Table 1). The parent structure, benzo[d]oxazole, consists of a benzene ring fused to an oxazole at positions 1 and 2. Substituents are assigned positions based on this framework:

  • Bromine at position 2 (oxazole ring)
  • Aldehyde (-CHO) at position 4 (benzene ring)

This prioritizes the oxazole’s lower numbering, as mandated by IUPAC Rule A-22.3 for heterocycles. Comparative analysis with related compounds, such as 6-bromo-3H-1,3-benzoxazol-2-one (CAS 19932-85-5), reveals consistent application of these rules across benzoxazole derivatives.

Table 1: IUPAC Nomenclature Breakdown

Component Position Functional Group
Parent heterocycle 1,2 Benzo[d]oxazole
Substituent 1 2 Bromine (-Br)
Substituent 2 4 Aldehyde (-CHO)

Positional Isomerism in Brominated Benzoxazole Derivatives

Positional isomerism profoundly influences the physicochemical and biological properties of brominated benzoxazoles. For this compound, the bromine’s placement on the oxazole ring (position 2) contrasts with isomers like 5-bromo-1,3-benzoxazole (CAS 17200-29-2), where bromine occupies the benzene ring. Key distinctions include:

  • Electronic Effects : Bromine at position 2 withdraws electron density from the oxazole’s nitrogen, enhancing electrophilicity at the aldehyde group.
  • Steric Accessibility : Aldehyde positioning at position 4 minimizes steric hindrance during nucleophilic additions compared to ortho-substituted analogs.

Table 2: Comparative Analysis of Brominated Benzoxazole Isomers

Compound Bromine Position Aldehyde Position Key Property Differences
This compound 2 (oxazole) 4 (benzene) Higher electrophilicity at CHO
5-Bromo-1,3-benzoxazole 5 (benzene) None Reduced polarity; lower reactivity
6-Bromo-3H-1,3-benzoxazol-2-one 6 (benzene) None Lactone stability dominates

Role in Heterocyclic Compound Taxonomy

Within heterocyclic taxonomy, this compound belongs to the azole superclass, characterized by five-membered rings containing at least one non-carbon atom. Its classification hierarchy includes:

  • Class : Benzoxazoles (fused benzene-oxazole systems)
  • Subclass : Halogenated benzoxazoles (bromine substituent)
  • Functional Group : Aldehyde-bearing derivatives

This compound exemplifies biologically privileged scaffolds , where the oxazole’s aromaticity and the aldehyde’s reactivity enable interactions with enzymatic targets. For instance, 2-aminobenzoxazole derivatives inhibit sphingosine-1-phosphate lyase (Spns2) via hydrogen bonding with the oxazole nitrogen and hydrophobic interactions from aromatic systems. The bromine atom further modulates electron distribution, enhancing binding affinity in specific biochemical contexts.

The structural taxonomy underscores benzoxazoles’ versatility in drug discovery, with this compound serving as a modular platform for synthesizing kinase inhibitors, antimicrobial agents, and fluorescent probes. Its classification bridges traditional heterocyclic chemistry and modern functional material design, reflecting broader trends in molecular engineering.

Properties

Molecular Formula

C8H4BrNO2

Molecular Weight

226.03 g/mol

IUPAC Name

2-bromo-1,3-benzoxazole-4-carbaldehyde

InChI

InChI=1S/C8H4BrNO2/c9-8-10-7-5(4-11)2-1-3-6(7)12-8/h1-4H

InChI Key

ODIIDGIXLPJSAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)Br)C=O

Origin of Product

United States

Preparation Methods

Cyclization of 2-Amino-4-bromophenol with Aldehydes

A widely used method involves the condensation of 2-amino-4-bromophenol with aldehydes under catalytic conditions to form the benzo[d]oxazole ring.

  • Procedure:

    • Mix equimolar amounts of 2-amino-4-bromophenol and an aldehyde (such as 4-formylbenzaldehyde or other suitable aldehydes).
    • Use a catalyst such as amino glucose-functionalized silica-coated NiFe2O4 nanoparticles.
    • Stir the mixture at room temperature under solvent-free conditions or in ethanol.
    • Monitor the reaction by thin-layer chromatography (TLC).
    • After completion, isolate the product by recrystallization from ethanol.
  • Reaction Conditions and Yields:

    • Reaction time: Approximately 0.13 hours (8 minutes) under optimized conditions.
    • Yield: Up to 98% reported for related benzo[d]oxazole derivatives.
    • Catalyst recovery is facilitated by magnetic separation.
  • Reference:
    This method is adapted from a general procedure for benzo[d]oxazole synthesis reported by Fekri et al. (2018), which demonstrated efficient synthesis of 2-(4-bromophenyl)benzo[d]oxazole derivatives using NiFe2O4-based catalysts.

Synthesis via Potassium Thiolate Intermediate and Thionyl Chloride

An alternative approach involves the preparation of a potassium thiolate intermediate followed by chlorination to yield halogenated benzo[d]oxazoles.

  • Step 1: Formation of Potassium 5-Bromobenzo[d]oxazole-2-thiolate

    • React 2-amino-4-bromophenol with potassium ethyl xanthate in pyridine under reflux for 12 hours.
    • Acidify and extract the product to isolate the potassium thiolate intermediate.
  • Step 2: Conversion to 5-Bromo-2-chlorobenzo[d]oxazole

    • Treat the potassium thiolate with thionyl chloride under reflux for 4 hours.
    • Concentrate the reaction mixture to obtain the chlorinated benzo[d]oxazole.
  • Notes:

    • This method allows selective halogenation at the 2-position.
    • The intermediate can be further transformed to introduce the aldehyde group at the 4-position via oxidation or formylation reactions.
  • Reference:
    This method is detailed in a Chinese patent describing bromobenzo[d]oxazole derivative preparation.

Van Leusen Oxazole Synthesis Adaptation

The van Leusen reaction, a [3+2] cycloaddition between aldehydes and tosylmethyl isocyanide (TosMIC), is a powerful method for synthesizing 5-substituted oxazoles and can be adapted for benzo[d]oxazole derivatives.

  • Mechanism:

    • TosMIC reacts with an aldehyde under basic conditions to form an oxazoline intermediate.
    • Subsequent elimination yields the oxazole ring.
  • Application:

    • Starting from 4-formyl-2-bromophenol derivatives, the van Leusen reaction can be used to construct the benzo[d]oxazole ring with the aldehyde group intact.
    • This method offers mild conditions, broad substrate scope, and good yields.
  • Advantages:

    • Green chemistry aspects: reactions can be performed in water with catalytic base.
    • High regioselectivity and functional group tolerance.
  • Reference:
    Recent reviews highlight the van Leusen synthesis as a versatile approach for oxazole derivatives, including brominated benzo[d]oxazoles.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Reaction Time Yield (%) Advantages Limitations
Cyclization of 2-amino-4-bromophenol with aldehydes using NiFe2O4 catalyst 2-amino-4-bromophenol, aldehyde, NiFe2O4 catalyst, solvent-free or EtOH, RT ~8 min Up to 98 Fast, high yield, reusable catalyst Requires nanoparticle catalyst
Potassium thiolate intermediate + thionyl chloride 2-amino-4-bromophenol, potassium ethyl xanthate, pyridine, thionyl chloride, reflux 12 h + 4 h reflux Moderate Selective halogenation Longer reaction time, multi-step
Van Leusen oxazole synthesis Aldehyde, TosMIC, base (K2CO3), methanol or water, reflux or mild heating Several hours High Mild conditions, green solvent use Requires TosMIC, base-sensitive

Research Findings and Notes

  • The use of magnetic nanoparticle catalysts (NiFe2O4@SiO2@aminoglucose) enables solvent-free, rapid synthesis with easy catalyst recovery, enhancing sustainability and efficiency.

  • The potassium thiolate route provides a useful intermediate for further functionalization, allowing the introduction of various substituents on the benzo[d]oxazole ring.

  • The van Leusen synthesis is notable for its mild conditions and adaptability to green chemistry protocols, including aqueous media and catalytic base amounts, which is advantageous for scale-up and environmentally friendly synthesis.

  • Oxidation and formylation steps to install the aldehyde group at the 4-position can be performed post-cyclization using reagents such as Dess-Martin periodinane or other mild oxidants to preserve sensitive functionalities.

Chemical Reactions Analysis

Types of Reactions

2-Bromobenzo[d]oxazole-4-carbaldehyde undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzo[d]oxazole derivatives.

    Oxidation: Formation of 2-Bromobenzo[d]oxazole-4-carboxylic acid.

    Reduction: Formation of 2-Bromobenzo[d]oxazole-4-methanol.

Scientific Research Applications

2-Bromobenzo[d]oxazole-4-carbaldehyde is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromobenzo[d]oxazole-4-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the aldehyde group can participate in nucleophilic addition reactions. These interactions are facilitated by the electron-withdrawing nature of the bromine atom, which enhances the electrophilicity of the aldehyde group .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Formula Substituents Key Applications/Properties
2-Bromobenzo[d]oxazole-4-carbaldehyde Not Available C₈H₄BrNO₂ Br (C2), CHO (C4) Synthetic intermediate (hypothetical)
4-Bromobenzo[d]oxazole-2-carbaldehyde 944898-97-9 C₈H₄BrNO₂ Br (C4), CHO (C2) Used in cross-coupling reactions
2-(4-Bromophenyl)-1,3-thiazole-4-carbaldehyde 21166-30-3 C₁₀H₆BrNOS Br-substituted phenyl, CHO (C4) Ligand in coordination chemistry
4-(Bromomethyl)benzaldehyde 51359-78-5 C₈H₇BrO BrCH₂ (C4), CHO (C1) Precursor for polymer synthesis
2-Phenylbenzoxazole 833-50-1 C₁₃H₉NO Phenyl (C2), no halogens Fluorescent material
Key Observations:

Positional Isomerism : The placement of bromine and aldehyde groups significantly impacts reactivity. For example, 4-bromobenzo[d]oxazole-2-carbaldehyde (CAS 944898-97-9) is reported in cross-coupling reactions, whereas the 2-bromo isomer may exhibit distinct electronic effects due to altered substituent proximity .

Functional Group Differences : 4-(Bromomethyl)benzaldehyde (CAS 51359-78-5) lacks the fused heterocyclic system but shares a bromoalkyl-aldehyde motif, making it more reactive in alkylation reactions compared to aromatic bromides .

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